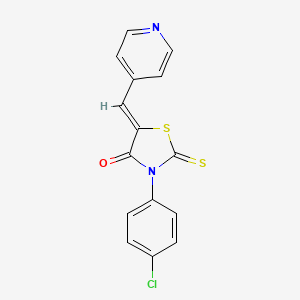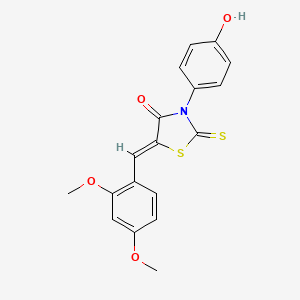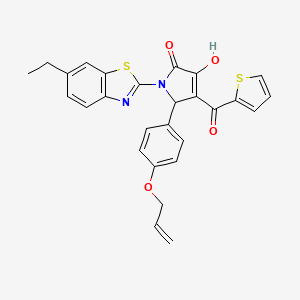![molecular formula C26H26N2O3 B15100937 3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol](/img/structure/B15100937.png)
3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antibacterial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with the preparation of 3-methoxyphenylmorpholine and 2-phenylindole.
Condensation Reaction: The 3-methoxyphenylmorpholine is reacted with formaldehyde to form a morpholin-4-ylmethyl intermediate.
Coupling Reaction: The intermediate is then coupled with 2-phenylindole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol has several scientific research applications :
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and analgesic agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Pharmaceutical Research: The compound is explored for its potential in drug development, particularly for treating inflammatory and pain-related conditions.
Industrial Applications: It is used in the synthesis of other bioactive molecules and as a reference compound in analytical chemistry.
作用機序
The mechanism of action of 3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to its anti-inflammatory and analgesic effects. The exact molecular targets and pathways may vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
- **3-[3-(4-Methoxyphenyl)-4-morpholin-4-ylmethyl]-4,5-dihydro-isoxazol-5-yl]-1H-indole
- **3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
Uniqueness
3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol is unique due to its specific substitution pattern on the indole ring and the presence of both methoxyphenyl and morpholin-4-ylmethyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C26H26N2O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
4-[(1-hydroxy-2-phenylindol-3-yl)-(3-methoxyphenyl)methyl]morpholine |
InChI |
InChI=1S/C26H26N2O3/c1-30-21-11-7-10-20(18-21)25(27-14-16-31-17-15-27)24-22-12-5-6-13-23(22)28(29)26(24)19-8-3-2-4-9-19/h2-13,18,25,29H,14-17H2,1H3 |
InChIキー |
QDKZGICMXQZMKI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(C2=C(N(C3=CC=CC=C32)O)C4=CC=CC=C4)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15100860.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)a cetamide](/img/structure/B15100867.png)
![methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B15100869.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15100879.png)
![2-(2-methylpropyl)-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B15100884.png)
![N-(2,4-difluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15100896.png)

![3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one](/img/structure/B15100919.png)
![5-[4-(Propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15100922.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B15100923.png)
![2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl) acetamide](/img/structure/B15100927.png)

![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15100950.png)
